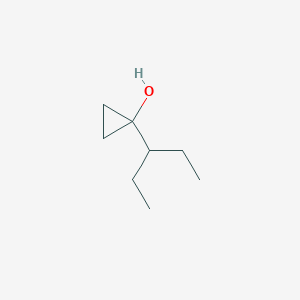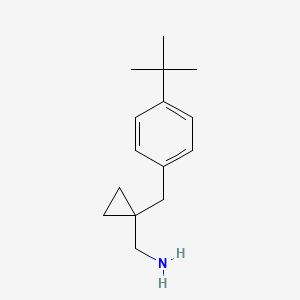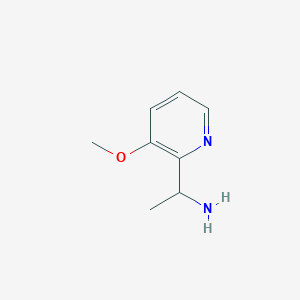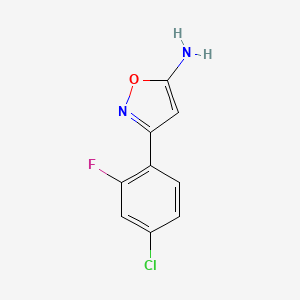
3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the oxazole ring The amine group at the 5-position of the oxazole ring further defines its chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chloro-2-fluoroaniline with glyoxal in the presence of an acid catalyst can lead to the formation of the oxazole ring.
Introduction of the amine group: The amine group can be introduced through nucleophilic substitution reactions. For instance, the reaction of the oxazole intermediate with ammonia or an amine source under suitable conditions can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction reactions: The oxazole ring can be subjected to oxidation or reduction under specific conditions to yield different derivatives.
Coupling reactions: The amine group can participate in coupling reactions, such as the formation of amides or ureas.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield substituted phenyl derivatives, while oxidation and reduction can lead to various oxazole derivatives.
科学的研究の応用
3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine has several scientific research applications:
Medicinal chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
作用機序
The mechanism of action of 3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, while the amine group can form covalent bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- 4-chloro-2-fluorophenyl isocyanate
- 3-chloro-4-fluorophenyl isocyanate
- 2-chloro-1-fluoro-4-isocyanatobenzene
Uniqueness
3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine is unique due to the presence of the oxazole ring and the specific positioning of the chloro and fluoro substituents. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H6ClFN2O |
|---|---|
分子量 |
212.61 g/mol |
IUPAC名 |
3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6ClFN2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,12H2 |
InChIキー |
JGZJCXVUFYZHTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)F)C2=NOC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


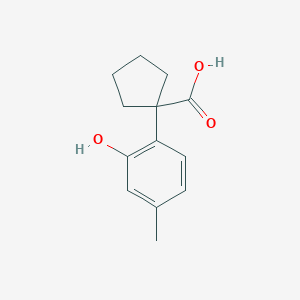
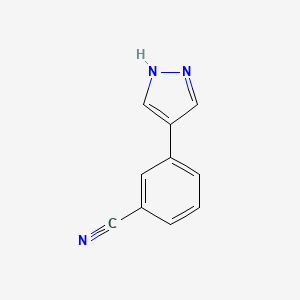

aminehydrochloride](/img/structure/B13588167.png)
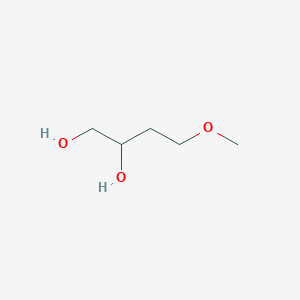
![4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride](/img/structure/B13588175.png)
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide](/img/structure/B13588176.png)
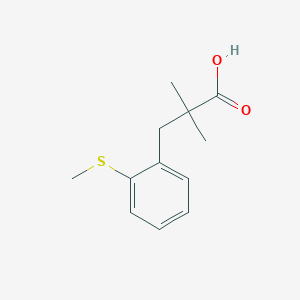
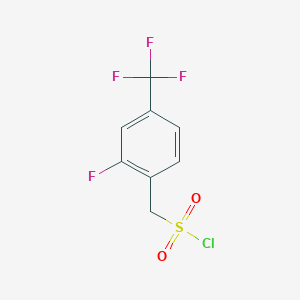
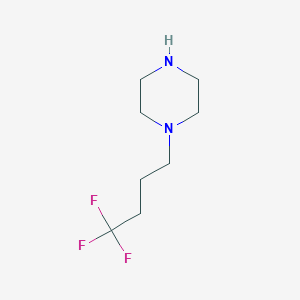
![Adamantan-1-yl-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-methanone](/img/structure/B13588212.png)
